Cas no 937724-78-2 (tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate)

Tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate is a protected piperidine derivative featuring a pyrrolidine carbonyl substituent at the 3-position. The tert-butoxycarbonyl (Boc) group provides stability and selective deprotection under mild acidic conditions, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its structural framework is useful for constructing pharmacologically active compounds, particularly in the development of protease inhibitors and other bioactive molecules. The compound’s well-defined reactivity and compatibility with a range of synthetic transformations enhance its utility in multi-step synthesis. High purity and consistent quality ensure reliable performance in research and industrial applications.
tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate structure
937724-78-2 structure
Product Name:tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate
CAS No:937724-78-2
MF:C15H26N2O3
MW:282.378544330597
CID:1081394
PubChem ID:24689030
Update Time:2025-11-06

tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate
    • 1-Boc-3-(1-Pyrrolidinylcarbonyl)piperidine
    • DTXSID50640713
    • AKOS016815590
    • 937724-78-2
    • tert-Butyl3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate
    • FT-0737160
    • MFCD09806109
    • AKOS000169627
    • SCHEMBL16584291
    • DB-079689
    • G69301
    • Inchi: 1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-6-7-12(11-17)13(18)16-8-4-5-9-16/h12H,4-11H2,1-3H3
    • InChI Key: NKNUDZYHFDIMMH-UHFFFAOYSA-N
    • SMILES: O=C(C1CN(C(=O)OC(C)(C)C)CCC1)N1CCCC1

Computed Properties

  • Exact Mass: 282.19400
  • Monoisotopic Mass: 282.19434270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • PSA: 49.85000
  • LogP: 2.13170

tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:937724-78-2)tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate
Order Number:A1221558
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:38
Price ($):176/475/1663
Email:sales@amadischem.com

Additional information on tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate

tert-Butyl 3-(Pyrrolidine-1-Carbonyl)Piperidine-1-Carboxylate: Structural Insights and Emerging Applications in Medicinal Chemistry

tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate (CAS No. 937724-78-2) is a multifunctional organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and synthetic versatility. This compound combines a piperidine ring, a pyrrolidine ring, and a tert-butyl ester functionality, forming a scaffold with high potential for bioactive molecule development. Recent studies highlight its role as a key intermediate in the synthesis of neuroactive agents and G protein-coupled receptor (GPCR) modulators, particularly in the design of selective ligands for muscarinic acetylcholine receptors (mAChRs).

The core structure of this compound features a six-membered piperidine ring fused to a five-membered pyrrolidine ring via an amide linkage. The presence of both nitrogen-containing heterocycles provides multiple sites for hydrogen bonding and π–π interactions, which are critical for molecular recognition at biological targets. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, enabling controlled release of active metabolites under physiological conditions. This structural flexibility allows researchers to tailor the compound's lipophilicity and metabolic stability through strategic modifications.

In recent years, advances in computational chemistry have revealed the compound's conformational adaptability. Molecular dynamics simulations published in the *Journal of Medicinal Chemistry* (2024) demonstrate that the hybrid scaffold can adopt multiple conformations to accommodate diverse binding pockets. This property is particularly valuable for designing allosteric modulators—molecules that bind to secondary sites on receptors to regulate activity without direct agonism or antagonism.

Synthetic approaches to this compound typically involve multistep processes starting from readily available heterocyclic precursors. A notable method reported by Wang et al. (Organic Letters, 2023) employs microwave-assisted coupling between protected pyrrolidinone and piperidone derivatives using HATU as a coupling reagent. The resulting amide bond formation is followed by tert-butyl esterification via reaction with di-*tert*-butyl dicarbonate under basic conditions. This protocol achieves high yields (>85%) while maintaining stereospecificity at both nitrogen centers.

The compound's pharmacological relevance is underscored by its application in developing anticonvulsant agents. A 2024 study published in *ACS Chemical Neuroscience* demonstrated that derivatives of this scaffold exhibited potent activity against voltage-gated sodium channels (NaV1.6), with IC50 values as low as 0.3 μM in HEK cell assays. The rigid bicyclic framework appears to enhance receptor selectivity compared to linear analogs, reducing off-target effects associated with traditional antiepileptic drugs.

In the context of opioid receptor modulation, researchers at the University of Tokyo (Nature Communications, 2024) incorporated this scaffold into dual-action compounds targeting both μ-opioid receptors and transient receptor potential channels (TRPV1). The resulting molecules showed improved analgesic efficacy with reduced respiratory depression—a major limitation of conventional opioids—by simultaneously modulating pain signaling pathways through distinct mechanisms.

The synthetic utility of this compound extends beyond drug discovery applications. In polymer science, it serves as a crosslinking agent for functionalized hydrogels used in tissue engineering scaffolds. The presence of multiple reactive groups enables covalent bonding with thiol-containing biomolecules while maintaining mechanical integrity under physiological pH conditions.

An emerging area of research involves the use of this scaffold in PROTAC (proteolysis-targeting chimera) technology development. By conjugating the core structure with E3 ubiquitin ligase ligands through cleavable linkers, researchers have created targeted protein degraders capable of eliminating disease-associated proteins with high specificity. Early-stage studies show promise in oncology applications where traditional inhibitors face resistance challenges.

Analytical characterization techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in elucidating the compound's three-dimensional structure and conformational preferences. Notably, solid-state NMR studies revealed dynamic behavior at room temperature, with rapid interconversion between chair-like conformations around both heterocyclic rings—a property that may influence drug-receptor interactions.

The environmental stability profile makes this compound suitable for large-scale pharmaceutical manufacturing processes. Unlike many nitrogen-containing heterocycles prone to hydrolysis under acidic conditions, the tert-butyl ester group provides protection during storage and processing steps involving aqueous media or mild acid exposure.

In green chemistry initiatives, solvent-free microwave synthesis methods have been developed to minimize waste generation during production cycles. These approaches align with industry trends toward sustainable chemical manufacturing while maintaining product purity standards required for clinical development stages.

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Amadis Chemical Company Limited
(CAS:937724-78-2)tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate
A1221558
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):176/475/1663
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